Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-

Pharmaceutical reference standard Salt form characterization Stoichiometric purity

Laboratories performing British Pharmacopoeia (BP) related substances testing for propoxyphene APIs require the exact BPCRS reference standard to ensure monograph compliance. Substituting alternative salts risks invalidating analytical methods due to incorrect mass correction. This product directly addresses that need. - Definitive BP195 standard for alcohol impurity identification per BP monographs. - Correct hydrochloride salt form (MW 319.87) for accurate impurity quantification. - Traceable to the issuing pharmacopeia with defined shelf life for audit readiness.

Molecular Formula C19H26ClNO
Molecular Weight 319.9 g/mol
CAS No. 2214-28-0
Cat. No. B1213203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-
CAS2214-28-0
Synonymsoxiphene
oxiphene hydrochloride
oxiphene, (R*,S*)-(+-)-isomer
oxiphene, (S-(R*,S*))-isome
Molecular FormulaC19H26ClNO
Molecular Weight319.9 g/mol
Structural Identifiers
SMILESCC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C19H25NO.ClH/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17;/h4-13,16,21H,14-15H2,1-3H3;1H
InChIKeyWRHOJMZRFAKSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Propoxyphene Alcohol Impurity Reference Standard


Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-, hydrochloride (1:1) (CAS 2214-28-0), systematically named 4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol hydrochloride, is the hydrochloride salt of the primary alcohol metabolite of the opioid analgesic dextropropoxyphene [1]. This compound, also known as Darvon alcohol hydrochloride or oxyphene hydrochloride, is listed as a British Pharmacopoeia Chemical Reference Substance (BPCRS, catalogue number BP195) and is used exclusively as an impurity reference standard in the pharmacopeial analysis of propoxyphene drug substances and formulations .

Identity Propoxyphene alcohol impurity reference standard (BPCRS BP195)
Salt Form Hydrochloride (C19H25NO·HCl), specified for monograph methods
Primary Use BP monograph compliance testing and related substances analysis

Why Generic Substitutes Fail in Regulated Analysis


Compounds within the propoxyphene chemical family—including the parent drug ester, its N-desmethyl metabolite, and various salt forms—differ substantially in molecular weight, chromatographic retention, and pharmacopeial recognition [1]. Simply substituting another propoxyphene-related substance for CAS 2214-28-0 risks invalidating a regulated analytical method, as pharmacopeial monographs prescribe specific reference standards with defined identity and purity . The differentiation dimensions below quantify why this specific hydrochloride alcohol standard is irreplaceable for its intended BP monograph applications.

Salt Form Mismatch
Hydrochloride vs. free base alters mass correction and chromatographic retention, invalidating monograph-specific calculations.
Structural Mismatch (Alcohol vs. Ester)
The alcohol hydrolysis product differs from the parent propionate ester; ester standards cannot serve as impurity markers for degradation.
Pharmacopeial Recognition Gap
Commercial-grade impurity standards lack BPCRS traceability and monograph-specific suitability documentation required for regulatory compliance.

Quantitative Differentiation Evidence


Salt Form Identity and Molecular Weight

CAS 2214-28-0 is the hydrochloride salt, distinguishing it from the free base alcohol (CAS 38345-66-3 / 126-04-5). The hydrochloride salt has a molecular weight of 319.87 g/mol, while the free base has a molecular weight of 283.4 g/mol [1]. This 36.46 g/mol difference reflects the presence of one equivalent of HCl, which directly impacts the mass correction factors applied in quantitative impurity assays. Using the incorrect form would introduce a systematic calculation error in pharmacopeial methods that quantify impurities on a specified salt basis .

Salt form identity
Class-level inference
+36.47 g/mol (12.9% higher)
Correct mass correction factor required
HCl salt vs. free base; MW 319.87 vs. 283.4 g/mol
Pharmaceutical reference standard Salt form characterization Stoichiometric purity

Structural Differentiation: Alcohol vs. Propionate Ester

CAS 2214-28-0 is the alcohol (4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol), whereas dextropropoxyphene hydrochloride (CAS 1639-60-7) is the propionate ester of this alcohol [1]. The alcohol lacks the propionyl ester group at the 2-position, resulting in a molecular formula of C19H25NO·HCl (MW 319.87) versus propoxyphene's C22H29NO2·HCl (MW 375.90) [2]. This structural difference defines the alcohol as the primary hydrolysis degradation product of propoxyphene. Pharmacopeial monographs for propoxyphene drug substances require specific monitoring of this alcohol as a related substance, with acceptance criteria typically set at not more than 0.6% in USP methods for analogous related compounds [3].

Alcohol vs. ester
Class-level inference
Alcohol (-OH) vs. Propionate ester
Defines hydrolysis degradation product
MW difference 56.03 g/mol; stability-indicating marker
Stability-indicating assay Hydrolysis degradation Related substances

Pharmacopeial Qualification: BPCRS vs. Commercial Grade

CAS 2214-28-0 is supplied as a British Pharmacopoeia Chemical Reference Substance (BPCRS, catalogue BP195), established following laboratory characterization in accordance with defined procedures and approved by the British Pharmacopoeia . Unlike commercial-grade impurity standards, BPCRS standards are issued specifically to support the monographs of the BP and are intended for use in laboratory tests only as prescribed. The product is provided with a limited shelf life and expiry date on the label, stored at 2-8°C, and is traceable to the issuing pharmacopeia's authority . In contrast, generic commercial impurity standards may lack this formal pharmacopeial adoption and may not be accompanied by the same level of certificate of analysis detail or monograph-specific suitability documentation.

Pharmacopeial qualification
Source review
BPCRS vs. commercial grade
Traceability for BP monograph compliance
Supplier specification; confirm lot-specific documentation
Reference standard qualification Pharmacopeial traceability GMP compliance

Chromatographic Retention and Impurity Profiling

Although the specific relative retention time (RRT) for the alcohol (CAS 2214-28-0) is not explicitly codified in the available USP monograph excerpt, the chromatographic system described for propoxyphene hydrochloride analysis provides a reference framework [1]. The USP monograph specifies relative retention times of approximately 0.63 for propoxyphene related compound A, 0.78 for propoxyphene related compound B (the acetate ester), and 1.0 for propoxyphene, with a minimum resolution of 2.0 between compounds B and A [1]. The alcohol (CAS 2214-28-0), being more polar than the acetate ester (related compound B) due to its free hydroxyl group, is expected to elute earlier under the same reversed-phase HPLC conditions, enabling distinct chromatographic separation from both the parent drug and the acetate impurity. This differential retention is critical for accurate peak identification in related substances testing.

Chromatographic retention
Cross-study comparable
RRT < 0.78 (earlier elution)
Distinct peak for impurity profiling
USP method; alcohol more polar than acetate ester
HPLC relative retention Impurity profiling System suitability

Key Application Scenarios for BP195 Standard


BP Monograph Compliance Testing

Laboratories performing related substances testing on dextropropoxyphene hydrochloride or napsylate active pharmaceutical ingredients per BP monographs must use the BPCRS BP195 standard (CAS 2214-28-0) as the specified reference material for impurity identification and quantification . The hydrochloride salt form (MW 319.87) ensures correct mass correction in the calculation of the alcohol impurity content. Use of an alternative impurity standard would invalidate BP monograph compliance.

Stability-Indicating Method Validation

During forced degradation studies of propoxyphene dosage forms, the alcohol hydrolysis product (CAS 2214-28-0) is formed via ester hydrolysis. The BP195 reference standard enables accurate peak identification and method validation by providing a well-characterized, pharmacopeial-grade marker of the hydrolytic degradation pathway [1]. Its distinct chromatographic retention relative to the parent drug (ester) and other impurities supports method specificity demonstrations.

Regulatory Submission and ANDA/DMF Support

For Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) filed in jurisdictions that accept British Pharmacopoeia reference standards, the BP195 standard provides definitive traceability to the issuing pharmacopeia . This traceability, combined with the limited shelf life and expiry dating, supports audit-ready documentation for quality control laboratories.

Application
Selection Property
Validation Focus
BP monograph compliance testing
Pharmacopeial reference standard traceability
Monograph-specified impurity identification and quantification
Stability-indicating method validation
Hydrolysis degradation marker identity
Peak identification, method specificity, and forced degradation studies
Regulatory submission documentation
BPCRS traceability and expiry dating
Audit-ready quality control and method validation documentation
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